molecular formula C18H16N4O4S B11106607 2-[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide

2-[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide

Cat. No.: B11106607
M. Wt: 384.4 g/mol
InChI Key: FPYSQNSKRMYBBG-UHFFFAOYSA-N
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Description

2-[3-METHYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YL]-N-(2-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-METHYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YL]-N-(2-NITROPHENYL)ACETAMIDE typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-METHYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YL]-N-(2-NITROPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

2-[3-METHYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YL]-N-(2-NITROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

Mechanism of Action

The mechanism of action of 2-[3-METHYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YL]-N-(2-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-oxo-3,4-dihydroquinazoline-5-carbohydrazide: Another thiazolidinone derivative with similar biological activities.

    2-Methylidene-1,3-thiazolidin-4-one: A precursor in the synthesis of the target compound with similar structural features.

Uniqueness

2-[3-METHYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YL]-N-(2-NITROPHENYL)ACETAMIDE is unique due to its specific substitution pattern and the presence of both nitro and phenylimino groups

Properties

Molecular Formula

C18H16N4O4S

Molecular Weight

384.4 g/mol

IUPAC Name

2-(3-methyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C18H16N4O4S/c1-21-17(24)15(27-18(21)19-12-7-3-2-4-8-12)11-16(23)20-13-9-5-6-10-14(13)22(25)26/h2-10,15H,11H2,1H3,(H,20,23)

InChI Key

FPYSQNSKRMYBBG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(SC1=NC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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